molecular formula C24H17BrO5 B2493590 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 845633-98-9

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2493590
CAS No.: 845633-98-9
M. Wt: 465.299
InChI Key: IPHYOANSECDPLV-UHFFFAOYSA-N
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Description

7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS 845633-98-9) is a synthetic small molecule based on the 4H-chromen-4-one core structure, a privileged scaffold in medicinal chemistry and drug discovery . The compound features a chromen-4-one (benzopyran-4-one) core, which is substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a 2-(4-bromophenyl)-2-oxoethoxy chain . Its molecular formula is C24H17BrO5 . Chromen-4-one and related structures, such as chroman-4-one and coumarin (2H-chromen-2-one), are recognized for their wide range of pharmacological activities. These scaffolds are frequently investigated for their potential as anticancer agents, with some derivatives acting as selective inhibitors of therapeutic targets like carbonic anhydrase isoforms IX and XII, which are associated with hypoxic tumors . Other research explores their potential as TNF-α inhibitors, antioxidants, and antimicrobials . The specific research applications and biological activity profile of this compound are subject to ongoing investigation. It is supplied for research purposes to explore its potential as a biochemical tool or lead compound in various therapeutic areas. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHYOANSECDPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the reaction of 4-bromophenacyl bromide with 2-methoxyphenyl chromen-4-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological properties:

Anti-inflammatory Activity

Compounds with chromene structures are known for their anti-inflammatory effects. Studies have shown that derivatives similar to 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines.

Case Study :
A murine model demonstrated significant reduction in paw edema when treated with chromene derivatives, indicating their potential as anti-inflammatory agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Chromenes are recognized for their ability to scavenge free radicals, thus reducing oxidative stress.

Research Findings :
In vitro studies revealed that compounds similar to this one exhibited significant radical-scavenging activity, which could be attributed to the chromene moiety's structural features.

Anticancer Properties

The cytotoxic effects of this compound on cancer cell lines have been documented extensively. Research indicates selective cytotoxicity towards breast cancer cells (MCF-7), with promising IC50 values suggesting effective concentrations for inducing cell death.

Cytotoxicity Analysis :
Studies have shown that chromene derivatives can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential in cancer therapeutics.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts biological activity and physicochemical properties. Key comparisons include:

Compound Name 7-Position Substituent Key Properties/Findings Reference
7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one 2-(4-Bromophenyl)-2-oxoethoxy Bromine enhances lipophilicity and potential halogen bonding; oxoethoxy group may influence enzyme interactions. N/A
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a) 2-(4-Chlorophenyl)-2-oxoethoxy Chlorine substitution reduces steric bulk compared to bromine; moderate α-glucosidase inhibition reported.
7-(4-Methoxybenzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one 4-Methoxybenzyloxy Methoxybenzyl group increases electron density; no halogen reduces potential toxicity.
ARM00: 7-(2-Chlorobenzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one 2-Chlorobenzyloxy Ortho-chlorine induces steric hindrance; comparable synthesis yield (not specified) to brominated analogs.
3-(4-Bromophenyl)-7-[2-(4-ethylpiperazinyl)ethoxy]-4H-chromen-4-one 2-(4-Ethylpiperazinyl)ethoxy Aminoethyl side chain enhances solubility and potential CNS activity; bromine retained for lipophilicity.

Key Insight: Bromine at the 7-position (target compound) offers a balance between lipophilicity and steric demand, whereas chlorine (4a, ARM00) or non-halogenated groups (e.g., methoxybenzyloxy) alter electronic properties and biological targeting .

Variations at the 3-Position

The 3-position methoxyphenyl group is critical for π-π stacking and receptor binding:

Compound Name 3-Position Substituent Biological Activity Reference
Target Compound 2-Methoxyphenyl Not explicitly reported; structural analogs show antioxidant and anti-inflammatory activity. N/A
4a () 4-Methoxyphenyl Higher α-glucosidase inhibition compared to non-methoxy analogs; para-methoxy enhances electron donation.
3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one.HBr (14) 4-Hydroxyphenyl Hydroxyl group improves antioxidant activity but reduces metabolic stability.
11a () 2-Methoxyphenyl (acetylated) Acetoxy and hydroxymethyl groups enhance antineoplastic potential; methoxy position affects binding specificity.

Key Insight : The 2-methoxyphenyl group in the target compound may optimize steric compatibility with hydrophobic enzyme pockets compared to para-substituted analogs .

Biological Activity

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.

Chemical Structure

The compound's structure features a chromenone backbone with specific substituents that influence its biological properties:

  • IUPAC Name : this compound
  • Molecular Formula : C19H18BrO5
  • Molecular Weight : 420.26 g/mol

Biological Activity Overview

Research indicates that compounds within the chromenone family exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific activities of this compound are summarized below:

Biological Activity Description
Anti-inflammatory Inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing inflammation.
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).
Neuroprotective Potentially protects neuronal cells by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound shows significant inhibitory effects on enzymes such as AChE and BuChE, which are crucial in neurodegenerative diseases like Alzheimer's.
    • Example: An IC50 value of 1.47 μM for AChE has been reported for similar derivatives .
  • Inflammatory Pathways Modulation : By inhibiting COX and LOX pathways, the compound may alleviate symptoms associated with chronic inflammation .
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of chromenone derivatives:

  • Substituent Effects : The presence of the bromine atom in the para position of the phenyl group enhances the reactivity and potential interaction with biological targets compared to other halogenated analogs.
  • Electron-Drawing Groups : The methoxy group at the meta position may modulate lipophilicity and bioavailability, influencing overall efficacy .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Study : A derivative with similar structural features was tested against MCF-7 cells, showing significant cytotoxicity with an IC50 value indicating high potency in inducing apoptosis .
  • Neuroprotective Effects : Research on isoflavone derivatives highlighted dual-targeting effects against AChE and BuChE, suggesting that modifications to the chromenone structure can enhance neuroprotective properties .

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